2-Amino-3-bromobenzoic acid CAS number and properties
2-Amino-3-bromobenzoic acid CAS number and properties
An In-depth Technical Guide to 2-Amino-3-bromobenzoic Acid
This technical guide provides a comprehensive overview of 2-Amino-3-bromobenzoic acid, a versatile building block for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of bioactive molecules.
Core Properties and Identifiers
2-Amino-3-bromobenzoic acid is a substituted aromatic compound containing amino, bromo, and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in organic synthesis.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 20776-51-6 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][4] |
| Molecular Weight | 216.03 g/mol | [1][2][4] |
| IUPAC Name | 2-amino-3-bromobenzoic acid | [5] |
| SMILES | Nc1c(Br)cccc1C(O)=O | [1][2] |
| InChI Key | SRIZNTFPBWRGPB-UHFFFAOYSA-N |[2][6] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Solid, fine white powder | [2][4] |
| Melting Point | 173-178 °C | [2][3][6] |
| Boiling Point | 343.5 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 161.5 °C (322.7 °F) | [2][3][6] |
| Purity | Typically 97% or higher |[1][2][4] |
Synthesis
The synthesis of 2-Amino-3-bromobenzoic acid is typically achieved through the regioselective electrophilic bromination of 2-aminobenzoic acid (anthranilic acid).[4] The key challenge is to direct the bromine atom specifically to the 3-position, ortho to the amino group and meta to the carboxylic acid group.
Experimental Protocol: Electrophilic Bromination (Representative)
While a specific protocol for the 3-bromo isomer is not detailed in the provided literature, the following is a representative procedure for the electrophilic bromination of an aminobenzoic acid, which can be adapted by optimizing reaction conditions to favor the desired isomer. This protocol is based on methods for similar compounds.
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
N-Bromosuccinimide (NBS) or Bromine
-
An appropriate solvent (e.g., Acetic Acid, Dimethylformamide)
-
Water
Procedure:
-
Dissolve 2-aminobenzoic acid in a suitable solvent within a reaction flask.
-
Stir the solution at room temperature.
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the mixture. The amino group is a strong activating group and directs ortho and para. Since the para position is blocked by the carboxylic acid, substitution is directed to the ortho positions (3 and 5). Careful control of stoichiometry and temperature is crucial to favor mono-bromination at the 3-position.
-
Continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the product thoroughly with water to remove any unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Amino-3-bromobenzoic acid.
Caption: General synthesis workflow for 2-Amino-3-bromobenzoic acid.
Chemical Reactivity and Applications
2-Amino-3-bromobenzoic acid is a valuable synthon due to its three distinct functional groups.[4]
-
Amino Group (-NH₂): Can undergo reactions such as diazotization, acylation, and alkylation.
-
Carboxylic Acid Group (-COOH): Readily participates in esterification and amide bond formation.[4]
-
Bromo Group (-Br): Serves as an excellent leaving group or a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to build complex molecular architectures.[4]
This trifunctional reactivity makes it a key intermediate in the synthesis of various high-value chemicals, particularly Active Pharmaceutical Ingredients (APIs).[4] It is used in the preparation of heterocyclic compounds like benzoxazoles and quinazolines and in the development of analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[4][7]
Caption: Reactivity map of 2-Amino-3-bromobenzoic acid.
Biological Activity and Drug Development
Derivatives of 2-Amino-3-bromobenzoic acid have shown significant promise in medicinal chemistry. Its structural analog, 2-amino-3-chlorobenzoic acid, has demonstrated potent antibacterial and anticancer properties, suggesting similar potential for the bromo-derivative.[8]
A notable application is in the development of selective covalent inhibitors for Janus Kinase 3 (JAK3).[9] The JAK/STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[9] JAK3 contains a unique cysteine residue (Cys909) in its ATP-binding site, which can be targeted by molecules with an electrophilic "warhead," such as an acrylamide.[9] 2-Amino-3-bromobenzoic acid serves as a scaffold to which an acrylamide moiety can be attached, allowing the final compound to form a covalent bond with Cys909, leading to potent and irreversible inhibition of the kinase.[9]
Caption: Covalent inhibition of JAK3 in the JAK/STAT pathway.
Toxicology and Safety
2-Amino-3-bromobenzoic acid is classified as acutely toxic if swallowed.[2][6] Appropriate safety precautions must be taken during handling.
Table 3: GHS Hazard Information
| Hazard Class | Category | Signal Word | Hazard Statement | Reference |
|---|
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |[2][6][10] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale dust. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[10]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers securely sealed and store locked up.[2][10]
-
First Aid: In case of ingestion, immediately call a POISON CENTER or doctor. If skin or eye contact occurs, flush with plenty of water.[10]
References
- 1. 2-Amino-3-bromobenzoic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]
- 3. 2-Amino-3-bromobenzoic acid | CAS#:20776-51-6 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-3-bromobenzoic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]
- 7. 2-Amino-3-bromobenzoic acid [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
